(-)-Kawain

Beschreibung

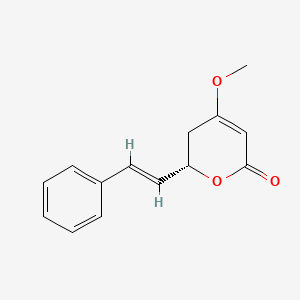

Structure

3D Structure

Eigenschaften

CAS-Nummer |

188643-55-2 |

|---|---|

Molekularformel |

C14H14O3 |

Molekulargewicht |

230.26 g/mol |

IUPAC-Name |

(2S)-4-methoxy-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7+/t12-/m1/s1 |

InChI-Schlüssel |

XEAQIWGXBXCYFX-ABZNLYFFSA-N |

SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 |

Isomerische SMILES |

COC1=CC(=O)O[C@@H](C1)/C=C/C2=CC=CC=C2 |

Kanonische SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 |

Andere CAS-Nummern |

500-64-1 |

Synonyme |

cavain kavain kavain, (+-)-isomer kavain, (E)-(+-)-isomer kavain, (R)-(E)-isomer kavain, (R)-isomer kavaine kawain Neuronica Neuronika |

Herkunft des Produkts |

United States |

Biosynthesis and Biogenetic Pathways of Kawain

Elucidation of Precursor Molecules and Early Stages of Kavalactone Biosynthesis

The biosynthesis of kavalactones initiates from common phenylpropanoid metabolites. Key precursor molecules include cinnamic acid and p-coumaroyl-CoA, which are derived from the shikimate pathway. biorxiv.orgbiorxiv.orgresearchgate.net Malonyl-CoA serves as the co-substrate, providing two-carbon ketone units for iterative condensations. biorxiv.orgbiorxiv.orgresearchgate.net

The initial committed step in kavalactone biosynthesis involves the enzyme 4-coumarate-CoA ligase (4CL), which converts hydroxycinnamic acids (like p-coumaric acid) into their respective CoA thioesters (e.g., p-coumaroyl-CoA). biorxiv.orgbiorxiv.org These thioesters then serve as starter substrates for polyketide synthases.

For the biosynthesis of 7,8-saturated kavalactones, such as 7,8-dihydrokavain, the pathway can utilize dihydro-hydroxycinnamoyl-CoA precursors, including those derived from phloretic acid or phenylpropanoic acid, which already possess a reduced α-β bond. biorxiv.orgbiorxiv.org This indicates flexibility in the initial substrate selection depending on the desired kavalactone structure.

| Precursor Molecule | Role in Biosynthesis |

|---|---|

| Cinnamic acid | Initial aromatic precursor from phenylpropanoid pathway< biorxiv.orgresearchgate.net/td> |

| p-Coumaroyl-CoA | Starter substrate for polyketide synthesis, formed from p-coumaric acid by 4CL< biorxiv.orgbiorxiv.org/td> |

| Malonyl-CoA | Co-substrate, provides two-carbon units for chain elongation< biorxiv.orgbiorxiv.orgresearchgate.net/td> |

| Dihydro-hydroxycinnamoyl-CoA | Precursor for 7,8-saturated kavalactones< biorxiv.orgbiorxiv.org/td> |

| Phloretic acid | Specific dihydro-hydroxycinnamic acid precursor for 7,8-saturated kavalactones< biorxiv.orgbiorxiv.org/td> |

| Phenylpropanoic acid | Specific dihydro-hydroxycinnamic acid precursor for 7,8-saturated kavalactones< biorxiv.orgbiorxiv.org/td> |

Enzymatic Transformations and Key Enzymes Involved in (-)-Kawain Formation

The core kavalactone scaffold is formed by specialized polyketide synthases, followed by a series of tailoring enzymes that introduce structural diversity.

Specificity of Phenylpropanoid Pathway Involvement

A crucial step in kavalactone biosynthesis involves Styrylpyrone Synthase (SPS), a type III polyketide synthase that has neofunctionalized from an ancestral chalcone (B49325) synthase (CHS). biorxiv.orgbiorxiv.orgnih.govmit.edumit.edu While CHS typically produces a tetraketide intermediate that cyclizes to form a chalcone backbone, SPS catalyzes the iterative decarboxylative condensations of a hydroxycinnamoyl-CoA thioester (e.g., p-coumaroyl-CoA) with two molecules of malonyl-CoA to yield a triketide intermediate. This triketide then lactonizes to form the styrylpyrone backbone, which is characteristic of kavalactones. biorxiv.orgbiorxiv.orgresearchgate.net

Characterization of Novel Biosynthetic Enzymes

The de novo elucidation of the kavalactone biosynthetic pathway in Piper methysticum has identified seven specialized metabolic enzymes. biorxiv.orgbiorxiv.orgbiorxiv.org Key enzymes involved in the formation and modification of kawain and other kavalactones include:

Styrylpyrone Synthases (SPSs) : Two paralogous SPS enzymes, PmSPS1 and PmSPS2, have been identified in Piper methysticum. These enzymes are responsible for catalyzing the formation of the styrylpyrone scaffold from hydroxycinnamoyl-CoA and malonyl-CoA. biorxiv.orgbiorxiv.orgnih.govmit.edumit.edu

Kavalactone Reductase 1 (PmKLR1) : This enzyme is critical for the formation of certain chiral kavalactones, including kawain. PmKLR1 is an NADPH-dependent reductase that specifically catalyzes the stereospecific reduction of the C5-C6 olefin in unmethylated styrylpyrones, leading to the formation of (R)-(+)-kavain. In vitro assays have successfully produced (R)-(+)-kavain from cinnamic acid using a combination of Pm4CL1, PmSPS1, PmKOMT1, and PmKLR1. biorxiv.orgnih.govpdbj.orgpdbus.orgrcsb.org The natural kava (B3030397) root extract primarily contains the (R)-(+) stereoisomer of kawain. biorxiv.org

O-methyltransferases (OMTs) : Kavalactone biosynthesis involves extensive O-methylation reactions. Enzymes like PmKOMT1 and PmKOMT2 are kavalactone O-methyltransferases that catalyze the addition of methyl groups to various positions on the styrylpyrone scaffold, contributing to the diversity of kavalactones. biorxiv.orgbiorxiv.org

CYP719 Family of Plant P450 Enzymes (e.g., PmCYP719A26) : This family of enzymes is involved in the formation of methylenedioxy bridges, such as those found in methysticin-like kavalactones. PmCYP719A26 is hypothesized to catalyze the formation of the methylenedioxy bridge from vicinal methoxyl and hydroxyl groups on styrylpyrone precursors. biorxiv.orgbiorxiv.org

| Enzyme | Function in Kawain/Kavalactone Biosynthesis |

|---|---|

| 4-Coumarate-CoA Ligase (4CL) | Converts hydroxycinnamic acids to CoA thioesters, providing starter substrates< biorxiv.orgbiorxiv.org/td> |

| Styrylpyrone Synthase (SPS; PmSPS1, PmSPS2) | Catalyzes the formation of the styrylpyrone backbone from hydroxycinnamoyl-CoA and malonyl-CoA< biorxiv.orgbiorxiv.orgnih.govmit.edumit.edu/td> |

| Kavalactone Reductase 1 (PmKLR1) | Stereospecifically reduces the C5-C6 olefin, yielding (R)-(+)-kavain< biorxiv.orgnih.govpdbj.orgpdbus.orgrcsb.org/td> |

| O-methyltransferases (OMTs; PmKOMT1, PmKOMT2) | Catalyze O-methylation reactions, adding methyl groups to the kavalactone scaffold< biorxiv.orgbiorxiv.org/td> |

| CYP719 Family P450 (PmCYP719A26) | Involved in forming methylenedioxy bridges in certain kavalactones< biorxiv.orgbiorxiv.org/td> |

Genetic Regulation of this compound Biosynthesis in Source Organisms

The genetic control of kavalactone biosynthesis in Piper methysticum is complex due to the plant's decaploid nature (2n = 10x = 130 chromosomes), which makes conventional genetic approaches challenging. biorxiv.orgbiorxiv.orgmit.edumit.edu Researchers have employed multi-omics-guided candidate gene approaches, including RNA sequencing, to identify the genes encoding the enzymes involved in the kavalactone pathway. mit.edumit.edu

The chemotype, which refers to the specific profile and concentration of kavalactones, is genetically determined and is stable across different geographical locations for a given cultivar. researchgate.netsemanticscholar.orgcirad.fr This indicates that the underlying genetic machinery dictating the production of specific kavalactones, including kawain, is inherited. However, the total kavalactone content can be influenced by environmental factors and agricultural techniques. researchgate.net

Comparative Biogenetic Analysis of this compound Across Plant Species

Kavalactones are predominantly found in Piper methysticum and are largely absent in other closely related Piper species. biorxiv.orgbiorxiv.orgresearchgate.net This suggests that the specialized biosynthetic machinery responsible for kavalactone production likely emerged after the diversification of the Piper genus. biorxiv.orgbiorxiv.org

While kavalactones are characteristic of Piper methysticum, structurally related compounds like chalcones (flavokavains) are also found in kava and other plants. biorxiv.orgbiorxiv.orgresearchgate.net The evolutionary relationship between SPS and CHS highlights a fascinating aspect of plant specialized metabolism, where enzymes can neofunctionalize to produce diverse chemical scaffolds from common phenylpropanoid precursors. biorxiv.orgbiorxiv.orgnih.govmit.edumit.edu

Advanced Synthetic Methodologies for Kawain and Its Analogues

Asymmetric Synthesis Approaches for Enantiomerically Pure (-)-Kawain

The pursuit of enantiomerically pure this compound necessitates the application of asymmetric synthetic strategies that precisely control the stereochemical outcome at the chiral center, typically C6 of the 5,6-dihydropyran-2-one core. Three principal approaches have been explored for the asymmetric synthesis of kavalactones. researchgate.netwilliams.edumdpi.comcapes.gov.brnih.gov

Chiral Auxiliary-Based Synthetic Strategies

Chiral auxiliaries are stereogenic units that are temporarily incorporated into a substrate to direct the stereochemistry of newly formed chiral centers. These auxiliaries are designed for facile attachment, high asymmetric induction, and convenient removal, often with the possibility of recovery for subsequent use. york.ac.ukwikipedia.orgresearchgate.net

In the context of kavalactone synthesis, a chiral auxiliary-based method has been developed. This strategy leverages aldol (B89426) reactions of N-acetyl thiazolidinethiones, followed by a malonate displacement/decarboxylation reaction, to construct the kavalactone framework with controlled stereochemistry. researchgate.netwilliams.edumdpi.comcapes.gov.brnih.gov By influencing the reaction pathway through the inherent chirality of the auxiliary, this approach enables the selective formation of the desired enantiomer.

Asymmetric Catalytic Additions in Kavalactone Synthesis

Asymmetric catalysis provides an efficient alternative to chiral auxiliaries by employing catalytic quantities of chiral catalysts to induce enantioselectivity, with the advantage that the catalyst is not consumed in the reaction.

A notable advancement in kavalactone synthesis involves the asymmetric catalytic Mukaiyama additions of dienolate nucleophile equivalents. Methodologies, particularly those pioneered by Carreira and Sato, have proven instrumental in establishing the correct stereochemistry within the kavalactone core. researchgate.netwilliams.edumdpi.comcapes.gov.brnih.gov For instance, the enantioselective vinylogous aldol reaction of Chan's diene, promoted by a SiCl4/chiral phosphoramide (B1221513) catalytic system, has been successfully applied for a rapid synthesis of (+)-kavain. researchgate.net

Palladium-Catalyzed Coupling Reactions in Pyranone Framework Construction

Palladium-catalyzed coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon bonds and facilitating the construction of complex molecular architectures. uwindsor.cafiveable.menih.govlibretexts.org Within kavalactone synthesis, these reactions serve as advanced general precursors.

Specifically, Pd(0)-catalyzed Stille couplings with aryl halides, utilizing tin-substituted intermediates, have been demonstrated as effective for the construction of kavalactone derivatives. researchgate.netwilliams.edumdpi.comcapes.gov.brnih.gov This methodology allows for the diverse introduction of aryl groups onto the pyranone framework, offering significant versatility in synthesizing various kavalactone analogues. The ability to form new carbon-carbon bonds with high efficiency and selectivity renders palladium catalysis a critical component in advanced kavalactone synthesis.

Development of Novel Synthetic Routes for this compound and its Derivatives

Beyond established asymmetric approaches, novel synthetic routes have been explored to enhance the efficiency, yield, and versatility in the synthesis of this compound and its derivatives.

Modification of Reformatsky Reaction for Enhanced Yields

The Reformatsky reaction, a classic organic transformation involving the reaction of α-haloesters with aldehydes or ketones in the presence of metallic zinc, is a valuable method for forming carbon-carbon bonds and producing β-hydroxy esters. byjus.comsemanticscholar.org Modifications to this reaction have significantly improved its applicability in kavalactone synthesis.

For example, the synthesis of kavain (B167398) and dihydrokavain (B1670604) has been achieved through a modified Reformatsky reaction, resulting in yields several-fold higher than previously reported methods. researchgate.net Improvements in Reformatsky reaction yields can be realized by employing freshly prepared zinc powder, a heated column of zinc dust, copper-zinc couple, acid-washed zinc, and trimethylchlorosilane. byjus.com Furthermore, a "double Reformatsky reaction" has been described for the rapid and diverse construction of 6-substituted-5,6-dihydro-4-hydroxy-2-pyrones, which are crucial intermediates in kavalactone synthesis. researchgate.net

An example of yield enhancement in Reformatsky-type reactions:

| Reactant Type | Product Type | Yield Improvement (vs. prior methods) | Reference |

| α-haloesters + aldehydes/ketones | Kavain/Dihydrokavain | Several-fold higher | researchgate.net |

Hetero-Diels-Alder Cycloaddition Strategies

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful method for constructing six-membered rings with high regio- and stereoselectivity. mdpi.comorganic-chemistry.orgwikipedia.org Its variant, the hetero-Diels-Alder reaction, incorporates at least one heteroatom in the diene or dienophile, leading to the formation of six-membered heterocycles. mdpi.comorganic-chemistry.orgwikipedia.orgyoutube.com

For the synthesis of kawain, hetero-Diels-Alder cycloaddition strategies have been investigated. A notable instance includes the synthesis of kawain via a hetero-Diels-Alder cycloaddition reported in 1984. nih.gov This strategy offers a concise and stereocontrolled pathway to the dihydropyranone core characteristic of kavalactones. The ability to form multiple bonds and stereocenters in a single step makes hetero-Diels-Alder reactions an appealing route for the synthesis of complex natural products like this compound.

Quinone Derivative Synthesis for Biological Evaluation

Quinone derivatives are a diverse class of organic compounds recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties researchgate.netresearchgate.netnih.govnih.goviapchem.org. Their characteristic quinone core structure contributes to their reactivity and biological effects, making them attractive targets for modification to enhance potency and selectivity researchgate.netresearchgate.net. While significant research has focused on the synthesis and biological evaluation of various quinone derivatives, specific methodologies for synthesizing quinone derivatives directly from this compound or its immediate kavalactone analogues for biological evaluation are not extensively detailed within the provided literature.

Synthetic efforts toward kavalactone derivatives, generally, have utilized reactions such as the Heck reaction, employing 4-methoxy-6-vinyl-5,6-dihydropyran-2-one with aryl iodides. Additionally, the Suzuki-Miyaura reaction, involving an aryl boronic acid and (Z)-4-methoxy-6-(2-iodovinyl)-5,6-dihydropyran-2-one, has successfully yielded both Z and E isomers of lactones researchgate.net. These methods demonstrate the versatility in constructing the kavalactone scaffold and its derivatives; however, their direct application in generating quinone-modified kavalactones is not explicitly described in the context of the provided search results.

Chemo-Enzymatic Synthesis Approaches for this compound

Chemo-enzymatic synthesis offers a powerful and often enantioselective route for the production of complex natural products and their derivatives, providing a valuable alternative to traditional multi-step chemical syntheses. This approach combines the precision of enzymatic catalysis with the flexibility of chemical reactions.

Studies have reported chemo-enzymatic methods for the synthesis of enantiomerically enriched kavalactones capes.gov.br. One notable approach involves the use of Candida Rugosa lipase (B570770) (CRL) for the kinetic resolution of β-hydroxy-β-arylpropionates and δ-hydroxy-δ-aryl-β-oxo-pentanoates. These optically active compounds serve as crucial precursors for various chiral pharmaceuticals and natural products, including those related to kawain researchgate.net. Specifically, in such enzymatic kinetic resolution processes, yeast has been observed to preferentially transform the (R)-configured substrate, allowing for the recovery of the (S)-enantiomer researchgate.net. This selective transformation is vital for obtaining the desired enantiomeric purity often required for biologically active compounds like this compound.

Rational Design and Synthesis of this compound Analogues and Derivatives

Rational design plays a pivotal role in the development of this compound analogues and derivatives, enabling researchers to systematically explore structure-activity relationships (SAR) and optimize compounds for specific biological properties. This approach involves targeted modifications to the core kavalactone structure to investigate how changes in functional groups, chain length, or aromatic substitution patterns influence activity.

One significant area of research involves the synthesis of kavalactone analogues, such as those derived from desmethoxyyangonin (B154216) and yangonin (B192687). These analogues have been synthesized through the condensation of appropriate aryl aldehydes with 4-methoxy-6-methyl-2H-pyran-2-one under basic conditions nih.gov. Structure-activity relationship studies revealed that a 4-substituent on the pendant aryl ring was essential for anthelmintic activity against larvae of Haemonchus contortus. Notably, analogues featuring 4-trifluoromethoxy, 4-difluoromethoxy, 4-phenoxy, and 4-N-morpholine substitutions exhibited enhanced anthelmintic activities, with IC₅₀ values significantly lower than the parent natural products nih.gov.

| Compound | IC₅₀ (µM) for Larval Development Inhibition against Haemonchus contortus nih.gov |

| Desmethoxyyangonin | 37.1 |

| Yangonin | 15.0 |

| 4-trifluoromethoxy analog | 1.9 - 8.9 (range for potent analogs) |

| 4-difluoromethoxy analog | 1.9 - 8.9 (range for potent analogs) |

| 4-phenoxy analog | 1.9 - 8.9 (range for potent analogs) |

| 4-N-morpholine analog | 1.9 - 8.9 (range for potent analogs) |

Further rational design efforts have focused on synthesizing kavain analogues to probe the C6 region of the molecule. This involves varying the length of the side-chain and the functionality of the aromatic group to understand their impact on biological activity, such as TNF-α suppression. A phosphine-catalyzed preparation of pyrones, starting from methyl allenoate and various aryl aldehydes, has been utilized for this purpose, allowing for a broad initial survey of steric and electronic requirements for activity nih.gov.

Additionally, novel kavain-like δ-valerolactone derivatives have been synthesized using various transition metal-catalyzed reactions, including Heck, Sonogashira-Hagihara, Suzuki-Miyaura, and tandem isomerization-aldolization reactions scielo.br. These synthetic endeavors aim to establish comprehensive structure-activity relationships, particularly concerning cytotoxic activity, contributing to the broader understanding of kavalactone scaffold modifications scielo.br.

Molecular Pharmacology and Mechanisms of Action of Kawain

Enzyme Interactions and Biotransformation Effects of (-)-Kawain

Modulation of Cytochrome P450 (CYP) Enzymes

Cytochrome P450 (CYP) enzymes constitute a superfamily of phase I enzymes critical for the biotransformation of xenobiotics and endogenous compounds, playing a pivotal role in drug metabolism and potential drug-drug interactions uni.luwikipedia.orguni.lu. These enzymes can be subject to inhibition or induction, thereby altering the metabolism and systemic exposure of co-administered substances nih.govthegoodscentscompany.com.

Role of CYP2C19 in Biotransformation and Bioactivation

CYP2C19, a highly polymorphic and inducible enzyme, has been identified as a major enzyme contributing to the biotransformation and bioactivation of kavain (B167398) (a racemate that includes this compound). Studies have elucidated that the metabolic pathways of kavain encompass glutathione (B108866) (GSH) conjugation, oxidation, dehydrogenation, O-demethylation, sulfation, and glucuronidation. The formation of kavain-GSH adducts suggests the generation of reactive metabolites in the liver. Furthermore, the induction of CYP2C19 may lead to an increased production of these reactive metabolites.

Inhibition and Induction Profiles of Various CYP Isoforms

Investigations into the interaction of kavalactones with human liver microsomes have provided insights into their CYP modulation profiles. While whole kava (B3030397) extract has been observed to cause concentration-dependent decreases in the activities of several CYP isoforms, including CYP1A2 (56% inhibition), CYP2C9 (92%), CYP2C19 (86%), CYP2D6 (73%), CYP3A4 (78%), and CYP4A9/11 (65%) following preincubation, the specific effect of isolated this compound differs.

Notably, studies have shown that kawain (K), when tested individually at 10 µM in human liver microsomes, did not inhibit the activities of CYP2C9, CYP2C19, CYP2D6, and CYP3A4. This suggests that the inhibitory effects observed with kava extract on these specific CYP isoforms may be primarily attributed to other major kavalactones, such as desmethoxyyangonin (B154216) (DMY), methysticin (B1662917) (M), and dihydromethysticin (B1670609) (DHM), which demonstrated significant inhibition of various CYPs. For instance, DMY, M, and DHM significantly inhibited CYP2C9, while DHM significantly inhibited CYP2C19. M significantly inhibited CYP2D6, and DMY, M, and DHM significantly inhibited CYP3A4.

Conversely, kava extract and kavalactones have been reported to possess a weak inductive effect on P-glycoprotein ATPase activity. Additionally, the expression of CYP2C19 can be highly induced by certain drugs or dietary supplements.

Table 1: Summary of CYP Modulation by this compound and Kava Extract

| Compound/Extract | CYP Isoform | Effect on Activity (at 10 µM for individual kavalactones) | Reference |

| Kava Extract | CYP1A2 | 56% Inhibition | |

| Kava Extract | CYP2C9 | 92% Inhibition | |

| Kava Extract | CYP2C19 | 86% Inhibition | |

| Kava Extract | CYP2D6 | 73% Inhibition | |

| Kava Extract | CYP3A4 | 78% Inhibition | |

| Kava Extract | CYP4A9/11 | 65% Inhibition | |

| This compound | CYP2C9 | No Inhibition | |

| This compound | CYP2C19 | No Inhibition | |

| This compound | CYP2D6 | No Inhibition | |

| This compound | CYP3A4 | No Inhibition | |

| Desmethoxyyangonin | CYP2C9 | 42% Inhibition | |

| Methysticin | CYP2C9 | 58% Inhibition | |

| Dihydromethysticin | CYP2C9 | 69% Inhibition | |

| Dihydromethysticin | CYP2C19 | 76% Inhibition | |

| Methysticin | CYP2D6 | 44% Inhibition | |

| Desmethoxyyangonin | CYP3A4 | 40% Inhibition | |

| Methysticin | CYP3A4 | 27% Inhibition | |

| Dihydromethysticin | CYP3A4 | 54% Inhibition |

P-glycoprotein Activity Modulation

P-glycoprotein (P-gp), also known as MDR1, is an ATP-binding cassette (ABC) transporter that plays a crucial role in the efflux of a wide range of xenobiotics and endogenous compounds from cells, contributing to multidrug resistance in various physiological barriers, including the blood-brain barrier. Modulators of P-gp can influence its expression and function, acting as inhibitors, inducers, or activators. Research indicates that kava extract and its constituent kavalactones, including this compound, exhibit a weak inductive effect on P-glycoprotein ATPase activity. This modulation of P-gp activity can have implications for the transport and disposition of various substrates that are effluxed by this transporter.

Structure Activity Relationship Sar Studies of Kawain and Its Derivatives

Qualitative Structure-Activity Relationships: Identification of Pharmacophores

Qualitative SAR studies of (-)-Kawain and its derivatives focus on identifying the key structural elements, or pharmacophores, essential for their biological activity. The fundamental α-pyrone skeleton is a conserved feature across kavalactones and is considered crucial for their activity nih.govscielo.br. Variations in the aromatic substituents at the 6th position of this pyrone ring are known to significantly influence the pharmacological profile.

For instance, the presence of an angular lactone ring, as seen in methysticin (B1662917), is specifically implicated in its ability to enhance the activity of the GABAA receptor wikipedia.org. Research into anthelmintic activity of kavalactone analogues has revealed that a 4-substituent on the pendant aryl ring is often required for significant activity nih.gov. Conversely, methoxy (B1213986) substitutions at the 2- or 3-position of the phenyl ring were found to be poorly tolerated, leading to a loss of anthelmintic effect nih.gov. Similarly, analogues bearing 3,4-methylenedioxy, 3-cyano, or 3-carboxylate substitutions on the phenyl ring were inactive, further underscoring the strict structural requirements for specific biological actions nih.gov. These findings highlight the importance of the nature and position of substituents on the aromatic moiety for modulating the compound's interaction with biological targets.

Quantitative Structure-Activity Relationships (QSAR) for Biological Activities

Quantitative Structure-Activity Relationships (QSAR) provide a mathematical framework to correlate the structural properties of molecules with their biological activities. This approach is fundamental in predicting the activity of new compounds and understanding the molecular basis of their effects. QSAR models aim to identify specific structural parameters that exhibit the strongest correlation with observed biological activity mdpi.com.

Physicochemical Descriptors and Their Correlation with Activity

Physicochemical descriptors are quantifiable properties of a molecule that can be used in QSAR models to predict biological activity. For kavalactones, their lipophilic nature is a significant physicochemical property that influences their absorption and, consequently, their pharmacological effects foodstandards.gov.au. The XLogP value, a descriptor for lipophilicity, varies among kavalactones and is often correlated with their ability to cross biological membranes and interact with lipophilic targets.

The following table presents some key physicochemical descriptors for major kavalactones, including this compound:

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | XLogP (predicted) |

| This compound (Kavain) | C₁₄H₁₄O₃ | 230.26 nih.govnih.gov | 2.5 nih.govnih.gov |

| Dihydrokavain (B1670604) | C₁₄H₁₆O₃ | 232.27 nih.gov | 2.8 nih.gov |

| Methysticin | C₁₅H₁₄O₅ | 274.27 nih.gov | 2.4 nih.gov |

| Dihydromethysticin (B1670609) | C₁₅H₁₆O₅ | 276.28 nih.govuni.lu | 2.6 uni.lu |

| Yangonin (B192687) | C₁₅H₁₄O₄ | 258.27 nih.govuni.lu | 2.7 nih.govuni.lu |

| Desmethoxyyangonin (B154216) | C₁₄H₁₂O₃ | 228.25 nih.govuni.lu | 2.8 uni.lu |

These descriptors, along with others such as molecular weight and topological indices, are utilized in QSAR models to establish quantitative relationships between structure and activity.

2D and 3D QSAR Model Development and Validation

The development of 2D and 3D QSAR models involves using molecular descriptors to build predictive mathematical models. These models are crucial for various applications, including predicting the toxicity of chemical compounds researchgate.net. The development process typically involves selecting a dataset of compounds with known activities, calculating a range of molecular descriptors (2D or 3D), and then employing statistical methods to build a model that correlates these descriptors with the observed activity.

Model validation is a critical step to ensure the reliability and predictive power of a QSAR model. This involves both internal and external validation. Internal validation metrics, such as the coefficient of determination (R²) and leave-one-out cross-validation (Q²(LOO)), assess the model's fit and robustness on the training data researchgate.net. External validation, using an independent test set, evaluates the model's ability to predict the activity of new, unseen compounds (e.g., using R²pred or Q²(F1), Q²(F2)) researchgate.net. While initial QSAR models for toxicity endpoints like liver and kidney toxicity have shown good sensitivity (0.80-0.96) and specificity (0.85-1.00) in initial validations, their performance can sometimes decrease when validated against newly added data researchgate.net. Adherence to the OECD Principles for QSAR validation is essential for regulatory acceptance and reliable application of these models researchgate.neteuropa.eu.

Spectral-SAR (S-SAR) Analysis in Chemical-Biological Interactions

Spectral-SAR (S-SAR) analysis represents an advanced approach within QSAR methodology, offering a novel way to interpret structural descriptors in the context of chemical-biological interactions. Unlike traditional multi-regression methods, S-SAR treats structural descriptors as vectors in a generic data space, which are then mapped into a full orthogonal space using algorithms like Gram-Schmidt mdpi.com. This transformation allows for the S-SAR equation to be expressed in a simple determinant form, facilitating a more direct understanding of how structural features influence activity mdpi.com.

S-SAR analysis introduces the concept of a "spectral norm" as a specific algebraic tool to quantify ecotoxicological endpoints mdpi.com. This method can be integrated with other classical, 3-dimensional, and decisional QSAR techniques, contributing to a more unified understanding of chemical and biological interactions mdpi.com. Furthermore, Quantum-SAR (QuaSAR) is an extension of the S-SAR approach, designed to assess the role of individual molecular structures in the molecular mechanism of ligand-receptor interaction correlation analysis. QuaSAR introduces concepts like "wave" and "conversion factor" to account for inter-conversion of molecular effects and to indicate the structural basis of bio- or eco-effects in a causal manner nih.gov.

Design of Analogs for Optimized Molecular Interactions

The understanding derived from SAR and QSAR studies is instrumental in the rational design and synthesis of this compound analogs with optimized molecular interactions and improved biological activities. The asymmetric synthesis of kavalactones, including this compound, is particularly important for conducting comprehensive SAR studies on their enantiomerically pure analogs google.com.

Research has focused on synthesizing kavalactone analogs to explore the impact of modifications, particularly on the pendant aryl ring, on specific activities such as anthelmintic efficacy nih.gov. Studies have shown that certain substitutions can significantly enhance potency. For example, analogs featuring 4-trifluoromethoxy, 4-difluoromethoxy, 4-phenoxy, and 4-N-morpholine substitutions on the pendant aryl ring demonstrated anthelmintic activities (IC₅₀ values ranging from 1.9 to 8.9 µM) that were notably greater than those of their parent natural products, desmethoxyyangonin (IC₅₀ of 37.1 µM) and yangonin (IC₅₀ of 15.0 µM) nih.gov.

The following table illustrates the enhanced anthelmintic activity of some kavalactone analogs compared to their parent compounds:

| Compound Name | IC₅₀ (µM) for L4 Development Inhibition |

| Desmethoxyyangonin | 37.1 nih.gov |

| Yangonin | 15.0 nih.gov |

| Analog 3 (WEHI-408) | 1.9 nih.gov |

| Analog 4 | 3.2 nih.gov |

| Analog 5 | 8.9 nih.gov |

| Analog 10 | 4.6 nih.gov |

Synthetic strategies, such as the use of vinylstannane intermediates in Pd(0)-catalyzed Stille couplings with aryl halides, enable the rapid generation of diverse aryl-substituted kavain (B167398) analogs, facilitating the exploration of a broader chemical space for drug discovery williams.edu. Beyond anthelmintic effects, kavalactone analogs have also shown promise in other areas, such as reducing neuroinflammation mdpi.com. This targeted design approach, guided by SAR insights, is crucial for developing novel therapeutic agents with improved efficacy and selectivity.

Metabolic Pathways and Biotransformation of Kawain in Preclinical Models

Identification and Characterization of (-)-Kawain Metabolites

In preclinical studies, numerous metabolites of this compound have been identified in species such as mice and rats, primarily in liver, urine, and feces. A comprehensive study utilizing mouse models successfully identified 28 distinct kavain (B167398) metabolites, 17 of which were previously uncharacterized. researchgate.netnih.gov These metabolites arise from various biotransformation processes, indicating a complex metabolic network.

In rats, the metabolism of kawain has been shown to produce a range of compounds. mdpi.com Early studies identified metabolites resulting from the hydroxylation of the phenyl ring, reduction of the 7,8-double bond, and hydroxylation followed by dehydration and opening of the lactone ring. researchgate.net Specific urinary metabolites identified in rats after oral administration include hippuric acid, p-hydroxybenzoic acid, 4-hydroxy-6-hydroxyphenyl-5-hexen-2-one, 4-hydroxy-6-phenyl-5-hexen-2-one, and 12-hydroxykavain. scholarlyreview.org The formation of electrophilic metabolites, such as 11,12-dihydroxykavain-o-quinone, has also been described in rat liver microsomes, often detected as glutathione (B108866) conjugates. mdpi.com

The table below summarizes some of the key metabolites of this compound identified in preclinical models.

| Metabolite Name | Type of Transformation | Preclinical Model | Source(s) |

| 12-hydroxykavain | Hydroxylation | Rat, Mouse | researchgate.netscholarlyreview.org |

| p-hydroxykavain | Hydroxylation | Rat | mdpi.comnih.gov |

| p-hydroxy-7,8-dihydrokavain | Hydroxylation, Reduction | Rat | nih.gov |

| 5,6-dehydrokavain | Dehydrogenation | Rat | gtfch.org |

| Kawain-glutathione adducts | Glutathione Conjugation | Mouse | researchgate.netnih.gov |

| p-hydroxybenzoic acid | Ring Opening, Oxidation | Rat | mdpi.comscholarlyreview.org |

| Hippuric acid | Ring Opening, Oxidation | Rat | mdpi.comscholarlyreview.org |

| 11,12-dihydroxykavain-o-quinone | Oxidation | Rat | mdpi.com |

Major Metabolic Routes of this compound

The biotransformation of this compound proceeds through several principal metabolic pathways, which are categorized as Phase I (functionalization) and Phase II (conjugation) reactions. These routes collectively contribute to the detoxification and elimination of the compound. The primary metabolic pathways include glucuronidation and sulfation, oxidative and dehydrogenation transformations, O-demethylation, and glutathione conjugation. researchgate.netnih.govresearchgate.net

Conjugation with glucuronic acid (glucuronidation) and sulfate (B86663) (sulfation) represents a major Phase II metabolic route for this compound and its metabolites in preclinical models. In rats, a significant portion of administered kavalactones, estimated to be between 50% and 75%, is excreted in the urine as glucuronide and sulfate conjugates. researchgate.netnih.govnih.gov The primary site for these conjugation reactions is often a hydroxyl group introduced during Phase I metabolism. For instance, 12-hydroxykavain, a major hydroxylated metabolite, is extensively conjugated with both glucuronic acid and sulfate before excretion. researchgate.netgtfch.orgfda.gov These conjugation processes increase the water solubility of the metabolites, facilitating their renal clearance.

Oxidative reactions are a cornerstone of this compound metabolism. The most prominent oxidative pathway is the hydroxylation of the aromatic (phenyl) ring, particularly at the C-12 position, to form p-hydroxykavain. scholarlyreview.orgnih.govresearchgate.net This hydroxylation is a critical step that often precedes conjugation reactions. scholarlyreview.orgresearchgate.net Other oxidative transformations include the breaking and hydroxylation of the lactone ring. researchgate.netnih.gov

Dehydrogenation, the removal of hydrogen atoms, is another identified metabolic route. This process can introduce new double bonds into the molecule, such as the formation of 5,6-dehydrokavain from kawain. gtfch.org Conversely, the reduction of existing double bonds, such as the C7-C8 double bond, also occurs, leading to metabolites like 7,8-dihydrokavain. researchgate.netnih.gov

O-demethylation, specifically the removal of the methyl group from the 4-methoxyl substituent on the α-pyrone ring, is a recognized metabolic pathway for kavalactones. nih.govresearchgate.netnih.gov This reaction exposes a hydroxyl group, which can then undergo further conjugation.

The formation of glutathione (GSH) conjugates is a significant finding in the metabolism of this compound, particularly in mouse liver. researchgate.netnih.gov This pathway indicates the formation of reactive, electrophilic intermediates during kawain's biotransformation. researchgate.netnih.gov Glutathione conjugation is a critical detoxification mechanism, neutralizing these reactive species and preventing potential cellular damage. mdpi.com The identification of kawain-GSH adducts points to the bioactivation of kawain to intermediate compounds that are capable of binding to cellular nucleophiles. researchgate.netnih.gov

Enzyme Systems Responsible for this compound Metabolism in Animal Models

The metabolism of this compound is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the Phase I biotransformation of a vast number of xenobiotics. nih.govnih.govnih.gov In vitro and in vivo studies in animal models have identified several specific CYP isozymes involved in these processes.

In mice, CYP2C19 has been identified as the major enzyme responsible for the biotransformation and bioactivation of kawain. nih.gov This isoform plays a significant role in the various metabolic pathways, including the formation of reactive metabolites that can conjugate with glutathione. nih.gov

Studies in rats have demonstrated that the administration of kava (B3030397) extract can modulate the expression and activity of several hepatic CYP isozymes. Following repeated administration of kava extract to F344 rats, gene expression of several CYP genes was altered. nih.gov Specifically, the activity of CYP2D1 and CYP3A1/2 was found to be modestly increased. doi.org The hydroxylation of the aromatic ring and demethylation of kavalactones are functions associated with CYP2D6, an ortholog of rat CYP2D1. nih.gov

The table below details the key enzyme systems involved in this compound metabolism in preclinical models.

| Enzyme System | Role in this compound Metabolism | Preclinical Model | Source(s) |

| Cytochrome P450 (CYP) | General oxidative metabolism | Rat, Mouse | nih.govnih.gov |

| CYP2C19 | Major enzyme for biotransformation and bioactivation | Mouse | nih.gov |

| CYP2D1 | Modestly induced activity; implicated in hydroxylation | Rat | nih.govdoi.org |

| CYP3A1/2 | Increased activity after kava administration | Rat | doi.org |

Comparative Metabolism of this compound Across Different Preclinical Species

While the fundamental metabolic pathways of this compound are generally conserved across different preclinical species, notable quantitative and qualitative differences exist, particularly between rats and mice. These variations are often attributable to species-specific differences in the expression and activity of metabolic enzymes.

In rats, metabolism studies have highlighted the importance of hydroxylation and subsequent conjugation, with a significant percentage of the dose being excreted as glucuronide and sulfate conjugates. researchgate.netnih.gov Key metabolites identified in rats include various hydroxylated forms and products of lactone ring opening. mdpi.comscholarlyreview.org

In contrast, a more extensive metabolic profile has been characterized in mice, with the identification of 28 metabolites, suggesting a more complex or extensive biotransformation network compared to what has been detailed in rats. nih.gov The prominent role of CYP2C19 and the significant formation of glutathione adducts have been specifically highlighted in mouse models. nih.gov

In Vitro Metabolism Techniques for Characterizing this compound Biotransformation

In vitro models are indispensable tools in preclinical drug development for elucidating the metabolic fate of new chemical entities. These systems allow for the investigation of biotransformation pathways, the identification of metabolites, and the characterization of enzymes responsible for metabolism in a controlled laboratory setting. For this compound, a variety of in vitro techniques have been employed to understand its complex metabolic profile, providing crucial insights into its disposition.

Research has utilized several in vitro systems, primarily liver microsomes and cell-based assays, to characterize the biotransformation of this compound. These studies have been fundamental in identifying the key metabolic routes, including hydroxylation, O-demethylation, and the formation of reactive intermediates through bioactivation pathways.

Key Findings from In Vitro Metabolic Studies

Detailed investigations using various in vitro techniques have revealed multiple metabolic pathways for this compound. A significant finding is the identification of hydroxylation as a major metabolic step, particularly at the C-12 position of the phenyl ring to form 12-hydroxykavain. scholarlyreview.orgscholarlyreview.org This metabolite is a principal one found in both blood and urine. scholarlyreview.org

Studies using mouse liver microsomes have identified a total of 28 metabolites of kavain, 17 of which were newly discovered. nih.gov The primary enzyme responsible for the biotransformation and bioactivation of kavain has been identified as Cytochrome P450 2C19 (CYP2C19), a highly polymorphic and inducible enzyme. scholarlyreview.orgscholarlyreview.orgnih.gov The metabolic pathways elucidated include oxidation, dehydrogenation, O-demethylation, glutathione (GSH) conjugation, sulfation, and glucuronidation. nih.gov The detection of kavain-GSH adducts is particularly noteworthy as it suggests the formation of reactive electrophilic metabolites in the liver. nih.gov

In contrast to other kavalactones like methysticin (B1662917) and dihydromethysticin (B1670609), which significantly inhibit various CYP enzymes, this compound itself has been shown to be a weak inhibitor of major drug-metabolizing enzymes such as CYP2C9, CYP2C19, CYP2D6, and CYP3A4 in human liver microsomes. nih.govresearchgate.net Furthermore, cell-based assays using Caco-2 cells, a model for the intestinal barrier, have shown that this compound possesses high solubility and permeability, suggesting good potential for oral absorption. nih.gov

The table below summarizes the primary metabolic pathways and the enzymes involved in the biotransformation of this compound as determined by in vitro studies.

| Metabolic Pathway | Key Enzymes Involved | In Vitro System Used | Key Findings |

| Hydroxylation | CYP2C19 | Human and Mouse Liver Microsomes | Formation of 12-hydroxykavain is a major metabolic step. scholarlyreview.orgscholarlyreview.org |

| O-demethylation | Cytochrome P450 enzymes | Mouse Liver Microsomes | Contributes to the diversity of metabolites. nih.gov |

| Oxidation | Cytochrome P450 enzymes | Mouse Liver Microsomes | A significant pathway in kavain biotransformation. nih.gov |

| Dehydrogenation | Dehydrogenases | Mouse Liver Microsomes | Part of the phase I metabolic profile. nih.gov |

| GSH Conjugation | Glutathione S-transferases | Mouse Liver Microsomes | Indicates formation of reactive metabolites. nih.gov |

| Sulfation | Sulfotransferases | Mouse Liver Microsomes | A phase II conjugation pathway. nih.gov |

| Glucuronidation | UDP-glucuronosyltransferases | Mouse Liver Microsomes | A major phase II detoxification pathway. nih.gov |

The following table details some of the key metabolites of this compound that have been identified through in vitro research.

Advanced Analytical Methodologies for Kawain Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating and quantifying (-)-Kawain from complex biological and botanical samples.

Thin-Layer Chromatography-Densitometric (TLC-D) methods have been developed for the identification and quantitative determination of kawain, including its enantiomeric forms, within kava-kava root extracts. This approach offers high sensitivity, with a limit of detection (LOD) reported at 20 ng for kawain. The method demonstrates excellent recovery rates, with approximately 99.38% of kawain being recovered. Linearity in concentration ranges from 0.0005% to 0.004%, allowing for reliable quantification of kawain in the presence of other kavalactones in prepared extracts caymanchem.commetabolomicsworkbench.org.

Gas Chromatography (GC) is employed for the analysis and quality control of kavalactones, including kawain, in kava (B3030397) and its extracts. While GC offers capabilities for kavalactone analysis, it presents certain limitations. For instance, two major kavalactones, methysticin (B1662917) and yangonin (B192687), are generally not well separated by GC. Furthermore, the high temperatures of the injection port in GC systems can lead to the decomposition of compounds like methysticin nih.gov. Despite these challenges, Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully utilized for the identification and quantification of major kavalactones such as kavain (B167398) and methysticin. It is also applied in untargeted metabolite profiling, identifying a range of compounds including 7 kavalactones, 3 dihydrochalcones, and 19 non-kavalactone compounds in kava samples sscmaterials.comwikipedia.org. Quantitative GC-MS analysis has revealed that the highest concentrations of kavalactones like kavain and desmethoxyyangonin (B154216) are found in lateral roots and crown root peels of Piper methysticum wikipedia.org.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of kavalactones, offering superior reproducibility and low detection limits compared to GC nih.gov. For the accurate quantification of kavalactones, including this compound, HPLC analysis must be performed in the absence of light to prevent cis/trans isomerization of compounds like yangonin nih.gov.

A significant application of HPLC is the determination of enantiomeric purity. Chiral stationary phases, such as ChiraSpher® NT columns, enable the simultaneous separation of the enantiomers of kawain, dihydrokawain, methysticin, and dihydromethysticin (B1670609), alongside achiral dienolides like yangonin and desmethoxyyangonin. This capability is critical for investigating the enantiomeric purity of plant materials and herbal medicines containing this compound caymanchem.comnih.gov.

Validated HPLC-UV methods have been developed for the simultaneous determination of six major kavalactones (kavain, dihydrokawain, methysticin, dihydromethysticin, yangonin, and desmethoxyyangonin) and three flavokavains in kava raw materials and finished products. These methods demonstrate good accuracy, with spike recovery experiments showing accuracy between 92% and 105% for all analytes. The limits of quantification (LOQs) for kavalactones are typically below 1.2 µg/mL nih.gov.

Mass Spectrometry-Based Techniques for Structural Elucidation and Quantification

Mass spectrometry (MS) techniques, often coupled with chromatography, provide powerful tools for the structural elucidation and precise quantification of this compound and its metabolites.

High-Performance Liquid Chromatography-Coordination Ion Spray-Mass Spectrometry (HPLC-CIS/MS) represents an innovative and efficient method for characterizing complex plant extracts, such as those derived from Piper methysticum. This technique involves the online coupling of HPLC with Coordination Ion Spray-Mass Spectrometry, a novel ionization method that enhances both selectivity and sensitivity in the analysis of non-polar compounds. The formation of charged complexes through the addition of central complexing ions, such as sodium, silver, and cobalt, is a key feature of CIS/MS, offering advantages over traditional electrospray ionization detection caymanchem.commetabolomicsworkbench.org. This method is particularly valuable for comprehensive analysis of the diverse chemical constituents present in kava extracts, including this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique extensively applied in the metabolic profiling of this compound and other kavalactones. This coupling allows for the identification of compounds by molecular weight, structural characterization through fragmentation patterns, and precise quantification of individual compounds within complex biological mixtures.

LC-MS/MS has been instrumental in describing the metabolic profile of racemic kawain. Studies have shown that while unchanged kawain may not be detectable in urine after oral administration, it is measurable at low concentrations (10-40 ng/mL) in serum. Global biochemical profiling using LC-MS has also been employed to detect differential levels of various metabolites (lipids, peptides, amino acids, and carbohydrates) in bladder tumor tissues following treatment with kawain.

Furthermore, ultra-performance liquid chromatography high-resolution tandem mass spectrometry (UPLC-MS/MS) methods have been developed and validated for the quantification of major kavalactones, including kavain, dihydrokawain, methysticin, dihydromethysticin, and desmethoxyyangonin, across different matrices. These methods offer excellent selectivity and specificity, contributing significantly to pharmacokinetic studies and a deeper understanding of kavalactone disposition in biological systems. Untargeted LC-MS analysis, performed in both positive and negative ionization modes, has identified a broad spectrum of kava metabolites, including 14 kavalactones, 3 dihydrochalcones, and 19 non-kavalactone compounds, providing comprehensive insights into the metabolome of Piper methysticum wikipedia.org.

Future Directions and Emerging Research Avenues for Kawain

Integrated Omics Approaches in Elucidating (-)-Kawain's Comprehensive Biological Footprint

Integrated omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic perspective on the molecular mechanisms underlying biological responses to chemical compounds. These methodologies enable the comprehensive analysis of complete sets of molecular entities that undergo changes upon exposure to a substance. nih.govresearchgate.net By simultaneously examining gene expression, protein synthesis, cellular metabolism, and lipid profiles, researchers can gain a detailed understanding of how this compound interacts with biological systems at multiple levels. nih.govresearchgate.net

This integrated approach is crucial for elucidating the full "biological footprint" of this compound, moving beyond isolated observations to reveal a network of interconnected effects. For instance, transcriptomics can identify genes whose expression is modulated by this compound, while proteomics can pinpoint affected proteins, and metabolomics can map changes in metabolic pathways. nih.govresearchgate.net The integration of these diverse datasets, often facilitated by advanced bioinformatics tools, allows for the construction of comprehensive models that illustrate the compound's systemic impact. nih.govresearchgate.net Such studies could reveal previously unknown pathways or targets influenced by this compound, providing a more complete picture of its biological activity.

Computational Modeling and In Silico Predictions in this compound Research

Computational modeling and in silico predictions represent a powerful frontier in this compound research, offering efficient and cost-effective methods to simulate and predict the compound's interactions within biological systems without the need for extensive experimental work. labcorp.comimmunocure.usresearchgate.net These computer-based approaches can rapidly assess potential biological activities and interactions, significantly reducing the time and resources typically required for traditional laboratory experiments. labcorp.comimmunocure.us

Key computational techniques employed in this domain include Quantitative Structure-Activity Relationship (QSAR) models and various machine learning algorithms. immunocure.usmdpi.com QSAR models correlate the physicochemical and structural characteristics of a molecule with its biological properties, allowing researchers to predict how structural modifications might influence its effects. mdpi.com Machine learning models, trained on large datasets, can identify subtle patterns and complex relationships to forecast how this compound might behave within a biological context, including predicting its interactions with specific enzymes or receptors. mdpi.com For example, computational chemistry software has been utilized to model metabolic steps of kavalactones, such as the hydroxylation of kavain (B167398). scholarlyreview.org The continued advancement of artificial intelligence and deep learning is expected to further enhance the predictive capabilities of these in silico tools, streamlining future research into this compound. immunocure.us

Engineering of Biosynthetic Pathways for Enhanced Production and Diversification of Kavalactones

The engineering of biosynthetic pathways offers a promising avenue for enhancing the production of this compound and diversifying the kavalactone family. Kavalactones are a unique class of polyketide natural products primarily found in the kava (B3030397) plant (Piper methysticum). biorxiv.orgnih.gov Recent breakthroughs have elucidated the key enzymes involved in kavalactone biosynthesis, including styrylpyrone synthases and regio- and stereo-specific kavalactone reductases, which are crucial for establishing the kavalactone scaffold and producing chiral kavalactones. biorxiv.orgnih.govresearchgate.net

This understanding opens the door to metabolic engineering strategies aimed at optimizing the production of specific kavalactones, including this compound, in heterologous hosts such as bacteria, yeast, or other plant systems. biorxiv.orgnih.govresearchgate.net By transferring and manipulating the genes encoding these biosynthetic enzymes, researchers can potentially achieve higher yields of desired compounds or even create novel kavalactone derivatives through combinatorial biosynthesis. frontiersin.orgwhiterose.ac.uk Combinatorial biosynthesis involves combining biosynthetic genes from different sources in a single host to establish new enzyme-substrate interactions, thereby expanding the natural chemical diversity and potentially generating compounds with new or improved bioactivities. frontiersin.orgwhiterose.ac.uk This approach holds significant potential for developing sustainable and scalable production methods for this compound and exploring its structural analogs.

Exploration of this compound's Interactions within Complex Biological Systems (Non-Human)

Future research on this compound should extend to exploring its interactions within complex non-human biological systems. This involves understanding how the compound influences intricate networks of genes, proteins, and metabolites, and how these interactions give rise to emergent properties not observable from individual components. manliodedomenico.comrice.edu Systems biology, which focuses on understanding complex biological interactions at the system level rather than in isolation, provides a suitable framework for such investigations. manliodedomenico.com

Methods like agent-based modeling can simulate the behavior of individual "agents" (e.g., cells, molecules, or organisms) and their interactions within a defined environment, revealing how simple rules can lead to complex system-level patterns. smythos.com By applying these computational and experimental approaches to non-human models, such as microbial communities, plant systems (e.g., how kava itself synthesizes and stores these compounds, or its interaction with soil microbiota), or invertebrate model organisms, researchers can uncover the broader ecological and biological roles of this compound. This line of inquiry could provide insights into its evolutionary significance, its role in plant defense mechanisms, or its impact on non-human physiological processes, contributing to a more comprehensive understanding of its natural context and fundamental biological activity.

Q & A

Q. How can researchers enhance the reproducibility of this compound studies in line with FAIR data principles?

- Methodological Answer : Publish raw NMR spectra, chromatograms, and crystallographic data in repositories like Zenodo or ChEMBL. Use persistent identifiers (DOIs) for datasets and adhere to domain-specific standards (e.g., MIAME for microarray data). Include machine-readable metadata (e.g., SMILES strings for chemical structures) and open licenses (CC BY 4.0). Reference these practices in the "Experimental" section of manuscripts .

Q. Tables for Quick Reference

| Parameter | Recommended Method | Key Evidence |

|---|---|---|

| Purity Validation | HPLC-UV (≥95% purity threshold) | |

| Bioavailability Measurement | LC-MS/MS with deuterated internal standard | |

| Synergy Analysis | Isobolographic + factorial design | |

| Data Sharing | FAIR-compliant repositories (Zenodo) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.